4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one
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Overview
Description
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a complex organic compound that features a quinoline and indole moiety, making it a significant molecule in the field of medicinal chemistry. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be introduced through a condensation reaction involving an appropriate aldehyde and aniline derivative . The final step often involves the coupling of the indole and quinoline derivatives with a morpholine-substituted butanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Halogenation and nitration reactions can introduce substituents into the aromatic rings under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), nitric acid
Major Products
Scientific Research Applications
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The quinoline and indole moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Indole derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions.
Uniqueness
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is unique due to its combined quinoline and indole structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(5-methyl-2-quinolin-2-yl-1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C26H27N3O2/c1-18-9-11-23-21(17-18)20(6-4-8-25(30)29-13-15-31-16-14-29)26(28-23)24-12-10-19-5-2-3-7-22(19)27-24/h2-3,5,7,9-12,17,28H,4,6,8,13-16H2,1H3 |
InChI Key |
WPEULZIPEMVKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCCC(=O)N3CCOCC3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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